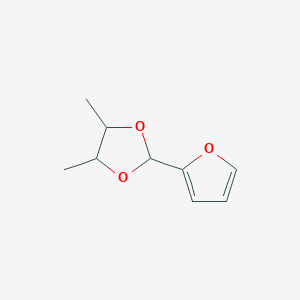
Einecs 226-370-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexadecyl-1-hydroxynaphthalene-2-carboxamide typically involves the reaction of hexadecylamine with 1-hydroxynaphthalene-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure high yield and purity of the product. The production process is optimized for cost-effectiveness and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-Hexadecyl-1-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N-Hexadecyl-1-hydroxynaphthalene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating certain diseases.
Industry: Used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Hexadecyl-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The pathways involved include inhibition of certain enzymes and modulation of receptor-mediated signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Octadecyl-1-hydroxynaphthalene-2-carboxamide
- N-Dodecyl-1-hydroxynaphthalene-2-carboxamide
Comparison
N-Hexadecyl-1-hydroxynaphthalene-2-carboxamide is unique due to its specific chain length, which influences its physical and chemical properties. Compared to its analogs with shorter or longer alkyl chains, it exhibits distinct solubility, melting point, and biological activity .
Propriétés
Numéro CAS |
5379-36-2 |
|---|---|
Formule moléculaire |
C27H41NO2 |
Poids moléculaire |
411.6 g/mol |
Nom IUPAC |
N-(1-hydroxynaphthalen-2-yl)heptadecanamide |
InChI |
InChI=1S/C27H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26(29)28-25-22-21-23-18-16-17-19-24(23)27(25)30/h16-19,21-22,30H,2-15,20H2,1H3,(H,28,29) |
Clé InChI |
KXWUYYYZGGCATM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(=O)NC1=C(C2=CC=CC=C2C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Benzyloxy)carbonyl]alanylserinamide](/img/structure/B13767907.png)

![Bis[2-chloro-1-(chloromethyl)ethyl] 2,3-dichloropropyl phosphate](/img/structure/B13767921.png)
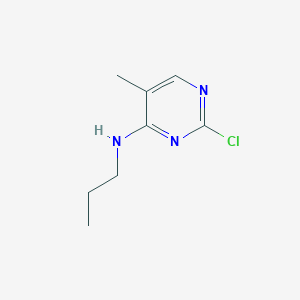

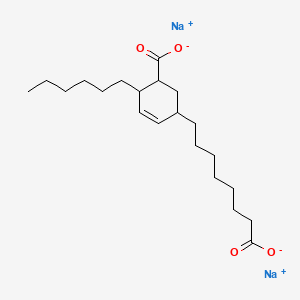
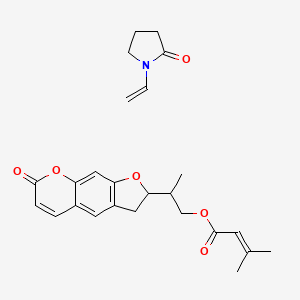
![1-[3-(Azetidin-1-yl)propyl]piperazine](/img/structure/B13767952.png)
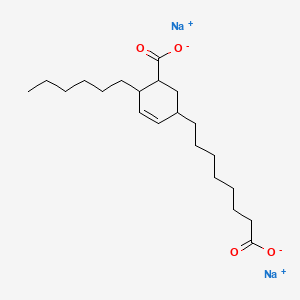


![2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane](/img/structure/B13767983.png)
